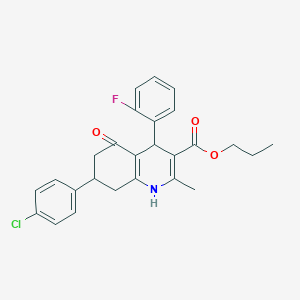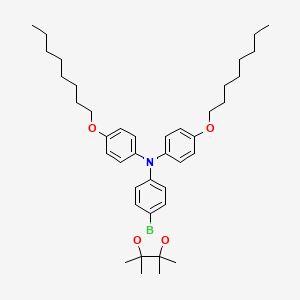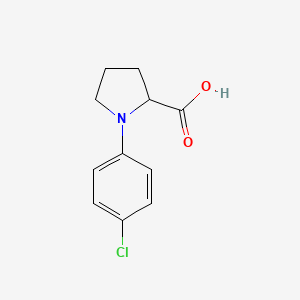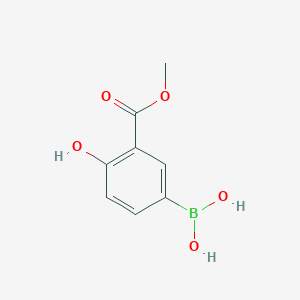
propyl 7-(4-chlorophenyl)-4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-(4-clorofenil)-4-(2-fluorofenil)-2-metil-5-oxo-4,6,7,8-tetrahidro-1H-quinolina-3-carboxilato de propilo es un compuesto orgánico complejo que pertenece a la familia de la quinolina. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de quinolina sustituido con varios grupos funcionales como clorofenilo, fluorofenilo y un éster propílico. La presencia de estos grupos confiere propiedades químicas y físicas específicas al compuesto, lo que lo convierte en un objeto de interés en varios campos de la investigación científica.
Métodos De Preparación
La síntesis del 7-(4-clorofenil)-4-(2-fluorofenil)-2-metil-5-oxo-4,6,7,8-tetrahidro-1H-quinolina-3-carboxilato de propilo generalmente implica reacciones orgánicas de varios pasos. La ruta sintética a menudo comienza con la preparación del núcleo de quinolina, seguida de la introducción de los grupos clorofenilo y fluorofenilo a través de reacciones de sustitución aromática electrofílica. El paso final implica la esterificación del grupo ácido carboxílico con propanol en condiciones ácidas para formar el éster propílico. Los métodos de producción industrial pueden incluir la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para aumentar el rendimiento y la pureza.
Análisis De Reacciones Químicas
El 7-(4-clorofenil)-4-(2-fluorofenil)-2-metil-5-oxo-4,6,7,8-tetrahidro-1H-quinolina-3-carboxilato de propilo se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados de N-óxido de quinolina.
Reducción: Las reacciones de reducción que utilizan agentes como el hidruro de aluminio y litio pueden convertir el grupo cetona en un alcohol.
Hidrólisis: El grupo éster puede hidrolizarse en condiciones ácidas o básicas para producir el ácido carboxílico correspondiente y propanol.
Aplicaciones Científicas De Investigación
El 7-(4-clorofenil)-4-(2-fluorofenil)-2-metil-5-oxo-4,6,7,8-tetrahidro-1H-quinolina-3-carboxilato de propilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas y como un compuesto modelo en el estudio de mecanismos de reacción.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones con macromoléculas biológicas como proteínas y ácidos nucleicos.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como farmacóforo en el desarrollo de nuevos agentes terapéuticos, particularmente en el tratamiento de enfermedades que involucran estrés oxidativo e inflamación.
Industria: Las propiedades químicas del compuesto lo hacen útil en el desarrollo de productos químicos especiales y materiales con funcionalidades específicas.
Mecanismo De Acción
El mecanismo de acción del 7-(4-clorofenil)-4-(2-fluorofenil)-2-metil-5-oxo-4,6,7,8-tetrahidro-1H-quinolina-3-carboxilato de propilo implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede actuar como un inhibidor o un activador de enzimas específicas, modulando vías bioquímicas. Sus efectos están mediados a través de la unión a sitios activos o sitios alostéricos en proteínas diana, lo que lleva a cambios en su actividad y vías de señalización aguas abajo.
Comparación Con Compuestos Similares
El 7-(4-clorofenil)-4-(2-fluorofenil)-2-metil-5-oxo-4,6,7,8-tetrahidro-1H-quinolina-3-carboxilato de propilo se puede comparar con otros derivados de quinolina como:
Cloroquina: Utilizada como un fármaco antimalárico, la cloroquina tiene un núcleo de quinolina similar, pero carece de los sustituyentes específicos que se encuentran en el compuesto de interés.
N-óxido de quinolina: Este compuesto es un derivado oxidado de la quinolina y se utiliza en varias reacciones químicas y como ligando en la química de coordinación.
Fluoroquinolonas: Una clase de antibióticos que contienen un núcleo de quinolina fluorado, destacando la importancia de la sustitución de flúor en la mejora de la actividad biológica.
La combinación única de sustituyentes en el 7-(4-clorofenil)-4-(2-fluorofenil)-2-metil-5-oxo-4,6,7,8-tetrahidro-1H-quinolina-3-carboxilato de propilo confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C26H25ClFNO3 |
|---|---|
Peso molecular |
453.9 g/mol |
Nombre IUPAC |
propyl 7-(4-chlorophenyl)-4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H25ClFNO3/c1-3-12-32-26(31)23-15(2)29-21-13-17(16-8-10-18(27)11-9-16)14-22(30)25(21)24(23)19-6-4-5-7-20(19)28/h4-11,17,24,29H,3,12-14H2,1-2H3 |
Clave InChI |
FHYMLBDWYCUYQH-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503006.png)


![Propyl 5-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503025.png)
![N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12503033.png)
![8-[(4-ethylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B12503035.png)
![Propyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503040.png)
![N-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12503046.png)




![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12503078.png)
